molecular formula C12H11ClN2O2 B2650711 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid CAS No. 957490-56-1

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B2650711
CAS No.: 957490-56-1
M. Wt: 250.68
InChI Key: GWPKISAUZCTLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a research chemical . It is also referred to as 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid .


Synthesis Analysis

The synthesis of this compound has been explored in the preparation of zolazepam. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), was prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .


Molecular Structure Analysis

The molecular formula of this compound is C8H11ClN2O2 . The molecular weight is 202.64 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 202.64 . The molecular formula is C8H11ClN2O2 .

Scientific Research Applications

Optical Nonlinearity Applications

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by spectroscopic methods, demonstrated significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid and ester substituents exhibited maximum nonlinearity, indicating their utility in developing optical materials (Chandrakantha et al., 2013).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as 4-(Antipyrin-4-yl­imino­methyl)­benzoic acid, provided insights into the molecular arrangement, including hydrogen bonding and weak interactions, which are critical for understanding the material's properties and potential applications (Zhang et al., 2002).

Biotransformation Studies

Research on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds. This study highlighted the potential of microbial culture in generating mammalian metabolites of related analogs of gallic acid, which could be significant for pharmacological and toxicological investigations (Hsu et al., 2007).

Liquid Crystalline Applications

The synthesis and characterization of polymerizable benzoic acid derivatives led to the development of liquid crystalline 2:1 complexes exhibiting a smectic A phase. This work opens avenues for exploring the use of such complexes in creating multilayered structures with potential applications in materials science (Kishikawa et al., 2008).

Photocatalytic Activities

The study on the shape-controlled growth of CdS nanocrystals from dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands and their cadmium(II) complexes revealed the nanocrystals' quantum confinement effect and photocatalytic activities. These findings suggest potential applications in environmental remediation and solar energy conversion (Mondal et al., 2015).

Synthesis and Characterization of Complexes

The synthesis and characterization of metallomacrocyclic palladium(II) and platinum(II) complexes with new hybrid pyrazole ligands demonstrated potential applications in coordination chemistry. These complexes offer insights into the design of new materials with specific electronic and structural properties (Guerrero et al., 2008).

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is not well documented .

Safety and Hazards

There is limited information available on the safety and hazards of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid .

Future Directions

There is limited information available on the future directions of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid .

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPKISAUZCTLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.